5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
CAS No.: 403830-64-8
Cat. No.: VC21419490
Molecular Formula: C18H14ClN3O2S
Molecular Weight: 371.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403830-64-8 |
|---|---|
| Molecular Formula | C18H14ClN3O2S |
| Molecular Weight | 371.8g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
| Standard InChI | InChI=1S/C18H14ClN3O2S/c1-24-14-8-4-12(5-9-14)17-20-18-22(21-17)16(23)10-15(25-18)11-2-6-13(19)7-3-11/h2-9,15H,10H2,1H3 |
| Standard InChI Key | LEPLTEYUMMDEER-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
The compound 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H- triazolo[5,1-b] thiazin-7-one represents a complex heterocyclic structure with distinctive molecular characteristics. Based on structural analysis and comparison with related compounds, this molecule can be characterized by several important features that define its chemical behavior.
The molecular formula of the compound is C18H14ClN3O2S, with an approximate molecular weight of 371.84 g/mol. The core structure consists of a fused heterocyclic system combining triazole and thiazine rings, with the thiazine ring being partially saturated (5,6-dihydro) and featuring a carbonyl group at position 7 (hence the "7-one" designation). Similar heterocyclic compounds typically exhibit high boiling points, often exceeding 550°C, and moderate to low water solubility, with better dissolution in organic solvents.
The following table summarizes the key molecular characteristics of the compound:
These properties suggest that the compound would exhibit moderate lipophilicity, which could facilitate cell membrane permeation, an important factor for potential drug candidates. The absence of hydrogen bond donors, combined with multiple hydrogen bond acceptors, creates a specific profile for molecular recognition that may influence its biological activity.
Structural Features
The structural arrangement of 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H- triazolo[5,1-b] thiazin-7-one presents several notable features that contribute to its chemical reactivity and potential biological interactions. The compound's architecture can be divided into three primary structural components: the fused heterocyclic core, the 4-chlorophenyl substituent, and the 4-methoxyphenyl substituent.
The fused heterocyclic core consists of a triazole ring connected to a partially saturated thiazine ring, creating a triazolo[5,1-b] thiazin system. This bicyclic arrangement establishes a relatively rigid framework that positions the substituent groups in specific three-dimensional orientations. The triazole component contains three nitrogen atoms that serve as potential hydrogen bond acceptors, while the thiazine ring incorporates a sulfur atom that can engage in unique interactions with biological targets . The carbonyl group at position 7 creates an electrophilic center and serves as another hydrogen bond acceptor.
The 4-chlorophenyl group at position 5 introduces a halogen substituent that can participate in halogen bonding interactions with biological targets. Chlorine substituents on aromatic rings are common in many pharmaceutical compounds and often enhance binding affinity through both electronic effects and hydrophobic interactions. The para position of the chlorine atom optimizes its electronic influence on the phenyl ring and potentially its ability to interact with target binding sites.
The 4-methoxyphenyl group at position 2 contributes an electron-donating substituent that affects the electronic distribution within the molecule. The methoxy group can serve as a hydrogen bond acceptor and may influence the compound's solubility and membrane permeability. Additionally, the presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups creates an electronic polarization across the molecule that may be significant for specific molecular recognition events.
The 5,6-dihydro nature of the thiazine ring introduces conformational flexibility to this portion of the molecule, potentially allowing it to adapt to binding pockets in biological targets. This partial saturation contrasts with the aromaticity of the triazole ring, creating a molecule with both rigid and flexible components that may contribute to its binding characteristics with biological targets.
Biological Activities and Applications
Structure-Activity Relationships
Understanding the structure-activity relationships (SARs) of 5-(4-chlorophenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H- triazolo[5,1-b] thiazin-7-one and related compounds is essential for predicting its biological behavior and guiding future modifications to optimize activity. Based on SAR studies of similar heterocyclic compounds, several structural features of the target molecule can be associated with potential biological effects.
The fused heterocyclic core, comprising triazole and thiazine rings, serves as the central scaffold that positions the substituent groups in specific three-dimensional orientations. In related compounds, the triazole ring has been identified as a key pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms in the triazole ring typically serve as hydrogen bond acceptors, potentially interacting with hydrogen bond donors in target proteins.
The following table summarizes potential structure-activity relationships for key structural features of the compound:
The 4-chlorophenyl substituent at position 5 represents an important structural element that may significantly influence the compound's biological activity. In related compounds, para-chloro substitution on phenyl rings has been associated with enhanced binding to hydrophobic pockets in target proteins. Additionally, the chlorine atom can participate in halogen bonding, a directional interaction similar to hydrogen bonding that may contribute to binding specificity .
The 4-methoxyphenyl group at position 2 introduces an electron-donating substituent that may affect both the electronic properties of the molecule and its specific interactions with biological targets. The methoxy group can serve as a hydrogen bond acceptor, potentially forming favorable interactions with hydrogen bond donors in target proteins. Studies of related compounds have shown that the presence and position of methoxy substituents can significantly impact biological activity, often through effects on binding orientation and affinity .
The partially saturated nature of the thiazine ring (5,6-dihydro) introduces conformational flexibility that may be important for the compound's ability to adapt to binding sites in biological targets. This feature contrasts with fully aromatic systems and may provide advantages in terms of binding complementarity. Related compounds with varying degrees of saturation in their ring systems have shown different activity profiles, suggesting that this structural feature can be optimized to enhance specific biological effects.
Current Research and Future Directions
Research Status and Challenges
Several challenges currently exist in the research of this specific compound and related structures. One significant challenge involves the development of efficient and scalable synthetic routes. The complex heterocyclic core, combined with the specific substituent pattern, presents synthetic difficulties that may limit the availability of the compound for comprehensive biological evaluation. Advanced synthetic methodologies, potentially including transition metal catalysis or flow chemistry approaches, may be needed to overcome these challenges and provide access to sufficient quantities of the compound and structural analogs.
Another challenge concerns the comprehensive characterization of the compound's physical, chemical, and biological properties. While predictions can be made based on structural features and comparison with related compounds, experimental validation is essential for confirming these predictions and establishing structure-activity relationships. This requires interdisciplinary collaboration between synthetic chemists, analytical chemists, computational scientists, and biologists.
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